4-{2-[(3,5-dimethylphenoxy)acetyl]hydrazino}-N-(2,4-dimethylphenyl)-4-oxobutanamide
Overview
Description
4-{2-[(3,5-dimethylphenoxy)acetyl]hydrazino}-N-(2,4-dimethylphenyl)-4-oxobutanamide is a useful research compound. Its molecular formula is C22H27N3O4 and its molecular weight is 397.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 397.20015635 g/mol and the complexity rating of the compound is 558. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Derivatization for Analysis
- A modified Girard derivatizing reagent, closely related in function to the compound of interest, has been synthesized to enhance the sensitivity of aldehydes and ketones analysis using electrospray ionization tandem mass spectrometry. This reagent, exemplifying the utility of hydrazino derivatives, significantly improves signal intensity, enabling universal profiling of ketones and aldehydes, including applications in metabolic studies (Johnson, 2007).
Synthesis of Novel Heterocycles
- Research on the synthesis of novel phthalazinone derivatives, incorporating hydrazide functionalities similar to the compound , has demonstrated their potential for producing heterocyclic compounds with significant antibacterial activities. This highlights the role of such compounds in the development of new antimicrobial agents (Fatehia & Mohamed, 2010).
Antimicrobial Agents
- The synthesis of formazans from Mannich bases involving similar hydrazino functionalities has been investigated for their antimicrobial properties. These studies offer insights into the chemical versatility of compounds with hydrazino groups, enabling the development of compounds with potential applications in treating infections (Sah, Bidawat, Seth, & Gharu, 2014).
Molecular Docking and In Vitro Screening
- The utility of similar compounds in molecular docking and in vitro screening for antimicrobial and antioxidant activities has been explored. This research underscores the importance of synthesizing novel pyridine and fused pyridine derivatives for evaluating their biological activities, thus contributing to pharmaceutical sciences (Flefel et al., 2018).
Properties
IUPAC Name |
4-[2-[2-(3,5-dimethylphenoxy)acetyl]hydrazinyl]-N-(2,4-dimethylphenyl)-4-oxobutanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4/c1-14-5-6-19(17(4)10-14)23-20(26)7-8-21(27)24-25-22(28)13-29-18-11-15(2)9-16(3)12-18/h5-6,9-12H,7-8,13H2,1-4H3,(H,23,26)(H,24,27)(H,25,28) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XEJMSFDAGOBWHH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)CCC(=O)NNC(=O)COC2=CC(=CC(=C2)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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